molecular formula C11H14F2N2O B4658720 N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide

N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide

Cat. No. B4658720
M. Wt: 228.24 g/mol
InChI Key: CDLGDENQXKROMZ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide, also known as DFB, is a chemical compound that has been extensively studied in scientific research. It is a small molecule that has been shown to have potential applications in various fields, including cancer research and drug development.

Mechanism of Action

The exact mechanism of action of N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes, such as topoisomerase II, which are essential for cell division and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in DNA repair. Additionally, this compound has been shown to decrease the levels of certain proteins involved in cell cycle progression.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. Additionally, this compound has been shown to have low toxicity in normal cells, making it a potentially safer alternative to other cancer drugs. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Additionally, this compound could be studied in combination with other cancer drugs to determine whether it has synergistic effects. Finally, this compound could be studied in animal models to determine its efficacy and safety in vivo.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c1-15(2)7-6-14-11(16)10-8(12)4-3-5-9(10)13/h3-5H,6-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLGDENQXKROMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.